Boc-met-met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

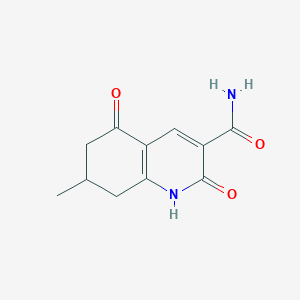

Boc-met-met-OH, également connu sous le nom de N-α-t.-Boc-L-méthionine, est un composé qui contient un groupe protecteur butoxycarbonyle (Boc) et de la méthionine dans sa structure. Il est couramment utilisé dans la synthèse peptidique comme élément constitutif pour l'introduction de résidus d'acides aminés méthionine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Boc-met-met-OH implique généralement plusieurs étapes. Une méthode courante commence par la L-méthionine, qui réagit avec un activateur de l'acide butoxycarbonyle, tel que le dicyclohexylcarbodiimide (DCC). La réaction se déroule dans des conditions spécifiques pour former la méthionine protégée par Boc . Le groupe protecteur peut être éliminé dans des conditions appropriées pour obtenir this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et le pH, afin d'assurer un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Boc-met-met-OH subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre dans la méthionine peut être oxydé pour former la méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent convertir la méthionine sulfoxyde en méthionine.

Substitution : Le groupe protecteur Boc peut être éliminé dans des conditions acides, telles que le traitement avec de l'acide trifluoroacétique (TFA).

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène (H₂O₂) ou le diméthylsulfoxyde (DMSO) sont couramment utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou le dithiothréitol (DTT) sont utilisés.

Substitution : Le TFA est fréquemment utilisé pour éliminer le groupe protecteur Boc.

Principaux produits formés

Oxydation : Méthionine sulfoxyde.

Réduction : Méthionine.

Substitution : Méthionine déprotégée.

Applications De Recherche Scientifique

Boc-met-met-OH a un large éventail d'applications en recherche scientifique :

Biologie : Employé dans la synthèse de peptides et de protéines pour étudier les processus biologiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique principalement son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Boc protège le groupe amino de la méthionine lors des réactions chimiques, empêchant les réactions secondaires indésirables. Le groupe protecteur peut être éliminé sélectivement dans des conditions acides, permettant au résidu de méthionine de participer à des réactions ultérieures .

Mécanisme D'action

The mechanism of action of Boc-met-met-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing the methionine residue to participate in subsequent reactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-Met(O)-OH : Contient un groupe protecteur Boc et de la méthionine sulfoxyde.

Boc-D-Met-OH : Un dérivé de la méthionine avec un groupe protecteur Boc.

Boc-L-méthionine : Un autre composé de méthionine protégé par Boc.

Unicité

Boc-met-met-OH est unique en raison de sa structure spécifique et de la présence du groupe protecteur Boc, ce qui le rend particulièrement utile dans la synthèse peptidique. Sa stabilité et sa réactivité dans des conditions contrôlées en font un outil précieux dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHRCYXNJACEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

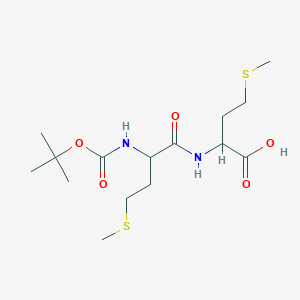

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

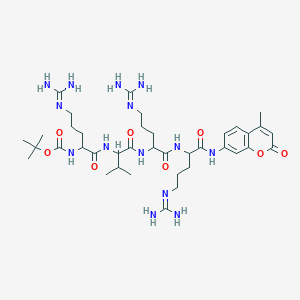

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)